

comparative genomics of pks islands from various Enterobacteriaceae

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Compound of Interest

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A Comparative Genomic Analysis of the pks Island in Enterobacteriaceae: A Guide for Researchers

The pks island, a genomic island responsible for the production of the genotoxin **colibactin**, is increasingly implicated in the virulence of several members of the Enterobacteriaceae family and has been linked to colorectal cancer.^{[1][2][3][4]} This guide provides a comparative overview of the pks island's genomics across various Enterobacteriaceae, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at the pks Island

The pks island is a ~54 kb genomic region that encodes a complex machinery for the biosynthesis of **colibactin**, a secondary metabolite that induces DNA double-strand breaks in eukaryotic cells.^{[2][3][4][5]} While predominantly found in *Escherichia coli*, the pks island has also been identified in other Enterobacteriaceae such as *Klebsiella pneumoniae*, *Citrobacter koseri*, and *Enterobacter aerogenes*.^{[3][6][7][8][9]}

Prevalence and Distribution

The prevalence of the pks island varies significantly among different species and even within strains of the same species. In *E. coli*, the pks island is strongly associated with the B2 phylogroup.^{[1][8][10]}

Enterobacteriaceae Species	Prevalence of pks Island	Key Phylogroups/Sequence Types	Reference
Escherichia coli	22.3% in healthy human fecal isolates; 39% in extraintestinal pathogenic E. coli (ExPEC)	Predominantly Phylogroup B2; High prevalence in ST73 and ST95. [1] [7] [8]	[1] [7]
Klebsiella pneumoniae	9.04% (245 out of 2,709 genomes)	High prevalence in ST23 and ST258. [11]	[11]
Citrobacter koseri	Presence reported, but prevalence data is limited.	-	[3] [6] [8]
Enterobacter aerogenes (Klebsiella aerogenes)	Presence reported, but prevalence data is limited.	-	[6] [8]

Gene Cluster Organization and Conservation

The pks island comprises a conserved cluster of 19 genes, designated clbA through clbS.[\[2\]](#)[\[5\]](#) [\[11\]](#)[\[12\]](#) These genes encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with accessory enzymes required for **colibactin** biosynthesis and transport.[\[2\]](#)[\[5\]](#)[\[12\]](#) While the overall gene content and organization are highly conserved, some variability has been observed.[\[3\]](#) For instance, a study of 530 pks-positive E. coli genomes found that 247 carried all 19 genes, while others had minor gene deletions.[\[6\]](#)

Experimental Protocols

The identification and characterization of the pks island rely on a combination of molecular and bioinformatic techniques.

Detection of the pks Island by PCR

A rapid method for screening bacterial isolates for the presence of the pks island is through Polymerase Chain Reaction (PCR).

Methodology:

- **DNA Extraction:** Genomic DNA is extracted from bacterial cultures using a commercial DNA extraction kit.
- **Primer Design:** Primers targeting a specific and conserved gene within the pks island, such as *clbN* or *clbB*, are used.[13][14]
- **PCR Amplification:** The PCR reaction is performed using the extracted DNA, specific primers, and a suitable DNA polymerase.
- **Gel Electrophoresis:** The PCR products are visualized on an agarose gel. The presence of a band of the expected size indicates a positive result for the pks island.[15]

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

WGS provides a comprehensive view of the pks island, including its genetic organization, sequence variation, and genomic context.

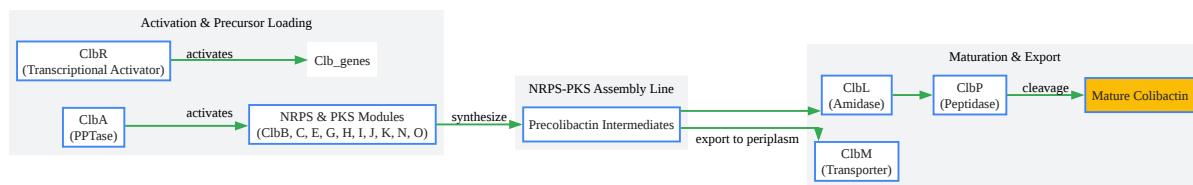
Methodology:

- **DNA Sequencing:** High-quality genomic DNA is sequenced using a next-generation sequencing platform.
- **Genome Assembly:** The sequencing reads are assembled into a draft or complete genome sequence.
- **pks Island Identification:** The assembled genome is screened for the presence of the pks island using BLAST against a reference pks island sequence (e.g., from *E. coli* strain IHE3034, accession AM229678).[10] A high percentage of identity and coverage is indicative of the island's presence.
- **Gene Annotation and Comparison:** The identified pks island is annotated to determine the presence and organization of the *clb* genes. Comparative genomic analyses can then be performed to assess sequence similarity and structural variations with pks islands from other strains or species.

Mandatory Visualizations

Colibactin Biosynthesis Pathway

The biosynthesis of **colibactin** is a complex process involving a series of enzymatic reactions orchestrated by the *clb* genes. The pathway begins with the activation of precursor molecules and proceeds through a series of condensation and modification steps on the NRPS-PKS assembly line.

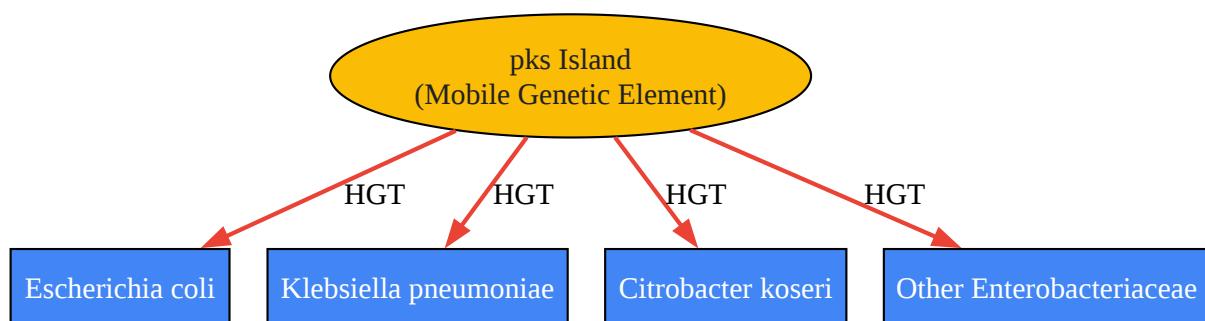


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Caption: The **colibactin** biosynthesis pathway involves transcriptional activation, synthesis of **precolibactin** intermediates on an NRPS-PKS assembly line, and subsequent maturation and export.

Horizontal Gene Transfer of the pks Island

The presence of the *pks* island in diverse Enterobacteriaceae species and its association with mobile genetic elements, such as phage-related integrases, strongly suggests its dissemination via horizontal gene transfer (HGT).[\[5\]](#)[\[9\]](#)[\[11\]](#)

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Caption: The pks island is disseminated among different Enterobacteriaceae species through horizontal gene transfer (HGT).

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